molecular formula C14H8BrNO3 B5527681 2-(4-bromophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one

2-(4-bromophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one

Cat. No. B5527681
M. Wt: 318.12 g/mol
InChI Key: CEUKGIXHGCKZOW-XYOKQWHBSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "2-(4-bromophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one" often involves the reaction of specific aromatic aldehydes with intermediates, under conditions that may include acetic anhydride and anhydrous sodium acetate. These reactions are characterized by the formation of oxazol-5(4H)-ones, which are further characterized using techniques such as Fourier-transform infrared spectroscopy (FT-IR), mass spectrometry (MS), and proton nuclear magnetic resonance (1H-NMR) (Bărbuceanu et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds can be determined through techniques like X-ray single-crystal diffraction, offering insights into the crystal system, space group, and molecular geometry. These analyses provide a detailed representation of the molecule's shape and properties within its crystalline environment (Zhang et al., 2008).

Chemical Reactions and Properties

Compounds within this category can undergo various chemical reactions, including nucleophilic ring-opening followed by 5-endo cyclization in the presence of silver carbonate, leading to the formation of 2-phenyl-4,5-functionalized oxazoles. These reactions expand the utility and applications of the compound by modifying its structure and properties (Misra & Ila, 2010).

Physical Properties Analysis

The physical properties of "2-(4-bromophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one" and similar compounds, such as melting points, solubility, and crystal structure, can be evaluated through experimental methods. These properties are essential for understanding the compound's behavior in different environments and for its application in various fields.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are crucial for the application of these compounds in synthesis and material science. Studies on these compounds often involve spectroscopic methods and theoretical calculations to predict reactivity and stability (Bakheit et al., 2023).

properties

IUPAC Name

(4E)-2-(4-bromophenyl)-4-(furan-2-ylmethylidene)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO3/c15-10-5-3-9(4-6-10)13-16-12(14(17)19-13)8-11-2-1-7-18-11/h1-8H/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUKGIXHGCKZOW-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-2-(4-bromophenyl)-4-(furan-2-ylmethylidene)-1,3-oxazol-5-one

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